4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a pyrido[2,3-b]pyrazine core structure with a benzyl group attached at the 4-position and a hydroxyl group at the 2-position
Mechanism of Action
Target of Action
It’s known that similar pyrido[2,3-b]pyrazine derivatives have been utilized for electrochemical sensing of dna , suggesting that DNA could be a potential target.
Mode of Action
It’s known that similar compounds have been used in electrochemical dna sensing . In this process, the compound may bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor. This change can be measured and used to determine the presence or concentration of the DNA in the sample .
Biochemical Pathways
Given its potential role in dna sensing , it may influence pathways related to DNA synthesis and repair.
Result of Action
Similar compounds have shown remarkable contributions towards nonlinear optical (nlo) technological applications .
Biochemical Analysis
Biochemical Properties
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as urease, which is crucial in the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is attributed to its binding to the active site of the enzyme, thereby preventing substrate access.
Additionally, this compound exhibits antioxidant properties, interacting with reactive oxygen species (ROS) and reducing oxidative stress in cells . This interaction is beneficial in protecting cells from oxidative damage and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the PI3K/Akt signaling pathway, which is pivotal in regulating cell growth, proliferation, and survival . By affecting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Moreover, this compound impacts gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . These changes in gene expression contribute to its ability to inhibit cancer cell proliferation and induce programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as urease, inhibiting their catalytic activity . This binding is facilitated by the hydroxyl and benzyl groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues.
Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation occurs through direct binding to DNA or by interacting with proteins that regulate transcriptional activity.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under extreme pH conditions or in the presence of strong oxidizing agents.
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis . These effects are consistent over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits enzyme activity and cancer cell proliferation . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with liver and kidney enzymes .
Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes enhance its solubility and facilitate its excretion from the body.
Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes . This modulation can lead to changes in the levels of metabolites and influence cellular energy production and utilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with benzyl bromide and a suitable carbonyl compound under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (100-150°C) to facilitate the formation of the pyridopyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 4-Benzyl-2-oxopyrido[2,3-b]pyrazin-3(4H)-one.
Reduction: 4-Benzyl-2-aminopyrido[2,3-b]pyrazin-3(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes at the molecular level, such as DNA interactions and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrido[2,3-b]pyrazine: The parent compound without the benzyl and hydroxyl groups.
Uniqueness
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer specific chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXRZXASFIXKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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